molecular formula C10H10ClF B3043910 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene CAS No. 951888-17-8

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene

Cat. No.: B3043910
CAS No.: 951888-17-8
M. Wt: 184.64 g/mol
InChI Key: IFAWBMSJFZUJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2-methylpropene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane is used.

    Catalysts: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the reaction.

    Procedure: The 3-chloro-4-fluoroaniline is first converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then reacted with 2-methylpropene in the presence of the Lewis acid catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The propene chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 3-(3-methoxy-4-fluorophenyl)-2-methyl-1-propene can be formed.

    Oxidation Products: Products such as 3-(3-chloro-4-fluorophenyl)-2-methyl-1-propanol or 3-(3-chloro-4-fluorophenyl)-2-methyl-1-propanone can be obtained.

    Reduction Products: The major product is 3-(3-chloro-4-fluorophenyl)-2-methylpropane.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenyl isocyanate
  • 3-Chloro-4-fluorophenylpiperazine

Uniqueness

3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene is unique due to its specific substitution pattern on the phenyl ring and the presence of a propene chain. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and specific binding interactions in biological systems, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-fluoro-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAWBMSJFZUJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.